molecular formula C21H19FN6O2S B2842909 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide CAS No. 1014049-74-1

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2842909
CAS No.: 1014049-74-1
M. Wt: 438.48
InChI Key: SEXHKGXQPDDNAV-UHFFFAOYSA-N
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Description

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide is a complex organic compound characterized by its pyrazole and pyridazine rings, along with a fluorinated benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine cores One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with appropriate halides to form the pyridazine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: In biological research, this compound may serve as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the material science industry, this compound can be used to develop advanced materials with unique properties. Its incorporation into polymers or coatings can enhance their performance.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. The fluorinated benzenesulfonamide group enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide: Lacks the fluorine atom.

  • N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)fluorobenzenesulfonamide: Similar structure but different substituents on the benzenesulfonamide group.

Uniqueness: The presence of the fluorine atom in this compound enhances its binding affinity and selectivity compared to similar compounds. This unique feature makes it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-17-5-7-18(8-6-17)27-31(29,30)19-9-3-16(22)4-10-19/h3-13,27H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXHKGXQPDDNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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